cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . It is known for containing a mixture of enantiomers, meaning it is not chirally pure . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzoyl chloride with cyclopentanone in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxylic acid group . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylate: This compound has a similar structure but differs in the functional group attached to the cyclopentane ring.
cis-2-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxamide: This compound has an amide group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
Properties
CAS No. |
733740-22-2 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1S,2R)-2-(3,5-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c1-9-6-10(2)8-11(7-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m1/s1 |
InChI Key |
UULJYEIVQURUSE-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2CCCC2C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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